

In-Depth Technical Guide: Solubility of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-N,N-dimethylpropanamide
Cat. No.:	B087885

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2-Chloro-N,N-dimethylpropanamide** (CAS No. 10397-68-9), a key intermediate in various chemical syntheses. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility values for this compound. This guide, therefore, provides an overview of its known physicochemical properties, qualitative solubility estimations based on structurally related compounds, and a detailed, generalized experimental protocol for determining its solubility in various solvents. This information is intended to empower researchers to generate precise solubility data tailored to their specific laboratory conditions and research needs.

Physicochemical Properties of 2-Chloro-N,N-dimethylpropanamide

A summary of the key physicochemical properties of **2-Chloro-N,N-dimethylpropanamide** is presented below. This data is essential for understanding its general behavior and for designing solubility experiments.

Property	Value	Reference
CAS Number	10397-68-9	
Molecular Formula	C ₅ H ₁₀ ClNO	
Molecular Weight	135.59 g/mol	
Appearance	White powder	
Density (Predicted)	1.065 ± 0.06 g/cm ³	
Boiling Point	71 °C @ 2 Torr	
Flash Point	62.6 °C	

Solubility Data

Exhaustive searches for quantitative solubility data for **2-Chloro-N,N-dimethylpropanamide** did not yield specific numerical values in publicly accessible literature or databases. However, based on the solubility of structurally similar compounds, a qualitative assessment can be made. The related compound, N,N-dimethylpropanamide, is reported to be soluble in polar solvents such as water and has limited solubility in non-polar solvents. Another related molecule, 2-(2-chloroacetamido)-N,N-dimethylpropanamide, is suggested to have a hydrophilic character and is likely soluble in polar organic solvents.

Based on these observations, the following table provides an estimated qualitative solubility profile for **2-Chloro-N,N-dimethylpropanamide**. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Solvent Type	Examples	Predicted Solubility
Polar Protic	Water, Ethanol, Methanol	Likely Soluble
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone	Likely Soluble
Non-Polar	Hexane, Toluene, Diethyl Ether	Likely Sparingly Soluble to Insoluble

Experimental Protocol for Solubility Determination (Gravimetric Method)

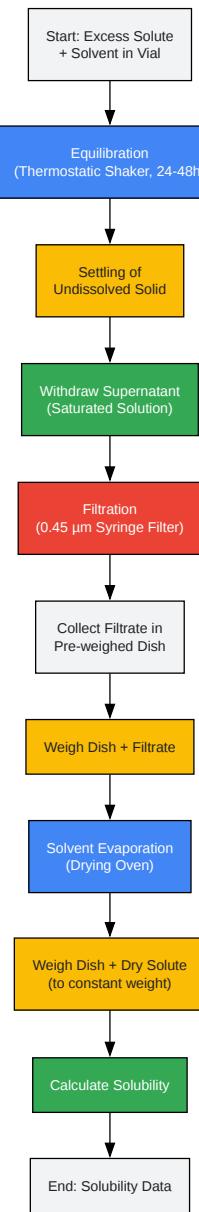
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like **2-Chloro-N,N-dimethylpropanamide**. This method is based on the principles of the gravimetric method and aligns with the standards outlined in OECD Guideline 105 for water solubility.

Objective: To determine the saturation solubility of **2-Chloro-N,N-dimethylpropanamide** in a given solvent at a specific temperature.

Materials:

- **2-Chloro-N,N-dimethylpropanamide** (high purity)
- Solvent of interest (e.g., water, ethanol)
- Analytical balance (± 0.1 mg)
- Thermostatic shaker or water bath
- Calibrated thermometer
- Glass vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE or nylon)
- Pipettes and volumetric flasks
- Evaporating dish or pre-weighed vials
- Drying oven

Procedure:


- Preparation of Saturated Solution:

- Add an excess amount of **2-Chloro-N,N-dimethylpropanamide** to a glass vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a thermostatic shaker or water bath set to the desired temperature.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibration should be determined in preliminary tests.
- Sample Collection and Filtration:
 - Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
 - Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
- Gravimetric Analysis:
 - Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
 - Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
 - Continue drying until a constant weight of the residue (the dissolved **2-Chloro-N,N-dimethylpropanamide**) is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
 - Record the final constant weight of the evaporating dish with the dry solute.
- Calculation of Solubility:

- Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.
- Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
- Express the solubility in desired units, such as grams of solute per 100 grams of solvent (g/100 g) or grams of solute per 100 mL of solvent (g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

- To cite this document: BenchChem. [In-Depth Technical Guide: Solubility of 2-Chloro-N,N-dimethylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b087885#2-chloro-n-n-dimethylpropanamide-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com